MFCD18315814

Description

Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5), MFCD18315814 is likely a heterocyclic or aromatic compound with a defined molecular formula, weight, and functional groups critical for its reactivity or bioactivity . Such compounds are often synthesized for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

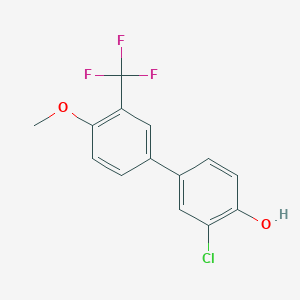

2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-12(19)11(15)7-9/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTXXDIFTXEVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686188 | |

| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-23-9 | |

| Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315814” typically involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired product. The reaction conditions often involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place. The industrial synthesis may also involve additional purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315814” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another group, often facilitated by specific catalysts.

Common Reagents and Conditions: The reactions involving “this compound” commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but generally include controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative, while substitution reactions may yield a compound with a different functional group.

Scientific Research Applications

“MFCD18315814” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: “this compound” is utilized in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

“MFCD18315814” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can be based on factors such as:

Chemical Structure: Differences in functional groups or molecular geometry.

Reactivity: Variations in the types of reactions and conditions required.

Applications: Distinct uses in scientific research or industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18315814, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes data from analogous compounds described in the evidence, focusing on key parameters:

Structural Similarity and Functional Groups

- CAS 1533-03-5 : Features a trifluoromethyl group, enhancing metabolic stability compared to this compound’s chlorinated analogs .

- CAS 1761-61-1 : Contains a brominated aromatic ring, which may confer higher electrophilic reactivity than this compound’s chloro derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility : this compound’s estimated Log S (-2.1) aligns with CAS 918538-05-3 (-2.47), indicating poor aqueous solubility but suitability for lipid-based formulations .

Research Findings and Limitations

Synthetic Challenges : this compound’s synthesis may require optimized catalysts (e.g., A-FGO in CAS 1761-61-1’s synthesis) to improve yield and purity .

Toxicity Profile : Chlorinated analogs like CAS 918538-05-3 show dermal irritation (H315), necessitating rigorous safety studies for this compound .

Computational Predictions : PAINS screening and Leadlikeness scores for this compound should be validated experimentally to exclude promiscuous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.